molecular formula C19H22N4O3S B2428470 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251635-79-6

2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2428470
CAS No.: 1251635-79-6
M. Wt: 386.47
InChI Key: HJQMOCSRXUHHQR-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a dimethylbenzyl group, and a pyrrolidinylsulfonyl group

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-5-6-16(11-15(14)2)12-23-19(24)22-13-17(7-8-18(22)20-23)27(25,26)21-9-3-4-10-21/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQMOCSRXUHHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Dimethylbenzyl Group: The dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, employing automated systems for precise control of reaction conditions, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparative Analysis of Related Compounds

To better understand the potential applications of 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one , a comparative analysis with structurally related compounds is presented below:

Compound NameStructure FeaturesBiological Activity
1-(3-chlorobenzyl)-6-(piperidin-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneChlorobenzyl substituentAntimalarial
2-(5-fluorobenzyl)-6-(morpholin-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneFluorobenzyl substituentAnticancer
5-(4-methoxyphenyl)-6-(piperazinylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneMethoxyphenyl substituentAntimicrobial

This table illustrates how variations in substituents can lead to diverse biological activities among triazolo-pyridine derivatives.

Case Studies and Research Findings

Although direct studies on This compound are sparse, related research provides insights into its potential applications:

  • Antimalarial Research : A study focused on triazolopyridines highlighted their ability to inhibit falcipain-2. This suggests that similar compounds could be explored for malaria treatment .
  • Anticancer Studies : Research on sulfonamide derivatives indicated promising results against various cancer cell lines. The presence of specific functional groups was linked to enhanced cytotoxicity .

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylbenzyl)-6-(morpholin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinylsulfonyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Biological Activity

The compound 2-[(3,4-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex polyheterocyclic molecule characterized by a triazolo-pyridine core structure. This compound features a sulfonamide group and a pyrrolidine moiety, which contribute to its potential biological activity. The presence of the 3,4-dimethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step processes that may require optimization for yield and purity. Microwave-assisted synthesis has been noted for its efficiency in producing such compounds. The unique combination of the pyrrolidine sulfonamide group with a triazolo-pyridinone core distinguishes this compound from others.

The exact mechanism of action for This compound remains to be elucidated. However, studies on analogous compounds indicate that interactions at the molecular level with various enzymes and receptors could be responsible for their biological effects.

Case Studies

A review of related compounds highlights the following findings:

Compound NameStructure FeaturesBiological Activity
1-(3-chlorobenzyl)-6-(piperidin-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneChlorobenzyl substituentAntimalarial
2-(5-fluorobenzyl)-6-(morpholin-1-sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneFluorobenzyl substituentAnticancer
5-(4-methoxyphenyl)-6-(piperazinylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-oneMethoxyphenyl substituentAntimicrobial

These compounds illustrate the diversity of biological activities associated with modifications on the triazolo-pyridine core structure.

Future Research Directions

Given the promising results from related studies, further investigation into This compound is warranted. Specific areas for future research include:

  • In vitro and in vivo studies to assess its efficacy against malaria and cancer.
  • Mechanistic studies to determine how this compound interacts with biological targets.
  • Development of analogues to enhance potency and selectivity for therapeutic applications.

Q & A

Q. What synthetic methodologies are most effective for preparing this triazolopyridine derivative, and how do reaction conditions impact yield optimization?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green alternative to toxic oxidants like Cr(VI) or DDQ, achieving yields up to 73% . Palladium-catalyzed coupling of hydrazones is another viable route, enabling chemoselective monoarylation . Key factors include solvent choice (ethanol for greener synthesis), oxidant type, and reaction duration (e.g., 3 hours for NaOCl-mediated cyclization).

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity and purity?

  • 1H/13C NMR : Essential for verifying substituent positions, particularly the pyrrolidine-sulfonyl and dimethylbenzyl groups .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., triazolo-pyridine core) and confirms stereoelectronic effects of substituents .
  • HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete cyclization or sulfonation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogs with sulfonyl groups require standard precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to mitigate inhalation risks.
  • Store in inert, airtight containers away from strong oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic substitution at the sulfonyl group?

Density Functional Theory (DFT) simulations can map electron density around the sulfonyl moiety, identifying susceptibility to nucleophilic attack. For example:

  • Electrostatic Potential Maps : Highlight electron-deficient sulfur atoms prone to substitution.
  • Transition State Analysis : Predicts activation barriers for reactions with amines or thiols. Pair computational results with experimental kinetics (e.g., monitoring substitution rates via HPLC) to validate models .

Q. How should researchers address contradictions in biological activity data across assay systems?

Discrepancies may arise from assay-specific variables:

  • Membrane Permeability : The compound’s logP (~3.2, estimated) impacts cellular uptake; use parallel assays (e.g., cell-free vs. cell-based) to isolate transport effects.
  • Target Conformation : Crystallographic data (if available) reconciles binding affinity differences caused by protein flexibility .
  • Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .

Q. What role does the pyrrolidine-sulfonyl group play in modulating target binding and selectivity?

  • Hydrogen Bonding : The sulfonyl oxygen acts as a hydrogen-bond acceptor, enhancing affinity for kinases or GPCRs with polar active sites.
  • Steric Effects : The pyrrolidine ring’s conformation influences binding pocket accessibility. Replace with smaller substituents (e.g., piperidine) to probe steric tolerance .
  • Electronic Effects : Electron-withdrawing sulfonyl groups increase electrophilicity at the triazole ring, potentially enhancing covalent binding in targeted therapies .

Methodological Notes

  • Synthesis Optimization : Screen NaOCl concentrations (5–15%) and ethanol/water ratios to balance reaction efficiency and environmental impact .
  • Data Cross-Validation : Combine NMR, X-ray, and HPLC-MS to resolve structural ambiguities, especially for regioisomeric byproducts .
  • Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and counter-screens to rule off-target effects .

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